3-Methylbenzenethiol
Overview
Description
3-Methylbenzenethiol: m-Toluenethiol , is an organic compound with the molecular formula C7H8S . It is a derivative of benzenethiol where a methyl group is substituted at the third position of the benzene ring. This compound is a clear, colorless to light yellow liquid with a strong odor. It is primarily used in organic synthesis and as an intermediate in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylbenzenethiol can be synthesized through several methods. One common method involves the reaction of m-toluidine with sulfur and hydrochloric acid . The reaction proceeds as follows:
C7H9N+S+HCl→C7H8S+NH4Cl
Another method involves the Friedel-Crafts alkylation of benzenethiol with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: In industrial settings, this compound is produced by the alkylation of thiophenol with methyl chloride under controlled conditions. This process ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Methylbenzenethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form using oxidizing agents such as or .
Reduction: It can be reduced to using reducing agents like .
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation , to form derivatives like 3-methyl-4-nitrobenzenethiol and 3-methyl-4-chlorobenzenethiol
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid for nitration, chlorine or bromine for halogenation.
Major Products:
Oxidation: 3-Methylbenzenesulfonic acid.
Reduction: 3-Methylcyclohexanethiol.
Substitution: 3-Methyl-4-nitrobenzenethiol, 3-Methyl-4-chlorobenzenethiol
Scientific Research Applications
Chemistry: 3-Methylbenzenethiol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various thiol-containing compounds and sulfur-containing heterocycles .
Biology: In biological research, this compound is used to study the biochemical pathways involving sulfur-containing compounds. It is also used in the synthesis of biologically active molecules .
Medicine: this compound is investigated for its potential use in the development of pharmaceutical agents . Its derivatives have shown promise in antimicrobial and anticancer activities .
Industry: In the industrial sector, this compound is used as an intermediate in the production of pesticides , dyes , and rubber chemicals . It is also used as a stabilizer in the manufacture of polymers .
Mechanism of Action
The mechanism of action of 3-Methylbenzenethiol involves its interaction with nucleophiles and electrophiles . The thiol group (-SH) in this compound is highly reactive and can form thiolate anions under basic conditions. These thiolate anions can then participate in nucleophilic substitution reactions, leading to the formation of various derivatives .
Molecular Targets and Pathways: this compound targets sulfur-containing enzymes and proteins in biological systems. It can inhibit the activity of certain enzymes by forming disulfide bonds with the thiol groups of cysteine residues .
Comparison with Similar Compounds
- Benzenethiol (C6H5SH)
- 2-Methylbenzenethiol (C7H8S)
- 4-Methylbenzenethiol (C7H8S)
Comparison: 3-Methylbenzenethiol differs from benzenethiol by the presence of a methyl group at the third position of the benzene ring. This substitution affects its chemical reactivity and physical properties . Compared to 2-Methylbenzenethiol and 4-Methylbenzenethiol, this compound has a unique steric arrangement that influences its reactivity and interaction with other molecules .
Properties
IUPAC Name |
3-methylbenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8S/c1-6-3-2-4-7(8)5-6/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXOZRLZDJAYDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059361 | |
Record name | Benzenethiol, 3-methyl- | |
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Molecular Weight |
124.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] Liquid with a stench; [Alfa Aesar MSDS] | |
Record name | 3-Thiocresol | |
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Boiling Point |
195 °C | |
Record name | 3-THIOCRESOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2023 | |
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Flash Point |
73 °C | |
Record name | 3-Thiocresol | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
Insol in water; sol in alcohol, ether | |
Record name | 3-THIOCRESOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2023 | |
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Density |
1.044 @ 20 °C/4 °C | |
Record name | 3-THIOCRESOL | |
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Vapor Pressure |
0.8 [mmHg], 0.803 mm Hg @ 25 °C | |
Record name | 3-Thiocresol | |
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Color/Form |
Liquid | |
CAS No. |
108-40-7 | |
Record name | 3-Methylbenzenethiol | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=108-40-7 | |
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Record name | 3-Thiocresol | |
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Record name | 3-Methylbenzenethiol | |
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Record name | Benzenethiol, 3-methyl- | |
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Record name | Benzenethiol, 3-methyl- | |
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Record name | Toluene-3-thiol | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.254 | |
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Record name | M-THIOCRESOL | |
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Record name | 3-THIOCRESOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2023 | |
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Melting Point |
Below -20 °C | |
Record name | 3-THIOCRESOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2023 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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